2-(7-hydroxy-2-oxo-2H-chromen-3-yl)-3,4-dihydroquinazolin-4-one
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Overview
Description
2-(7-hydroxy-2-oxo-2H-chromen-3-yl)-3,4-dihydroquinazolin-4-one is a complex organic compound that belongs to the class of coumarin derivatives Coumarins are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(7-hydroxy-2-oxo-2H-chromen-3-yl)-3,4-dihydroquinazolin-4-one typically involves multi-step reactions starting from readily available precursors. One common method involves the condensation of 7-hydroxy-2-oxo-2H-chromen-3-carbaldehyde with 2-aminobenzamide under acidic conditions. The reaction is usually carried out in a solvent such as ethanol or methanol, and the mixture is refluxed for several hours to yield the desired product .
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general principles of large-scale organic synthesis can be applied. This includes optimizing reaction conditions to maximize yield and purity, using cost-effective reagents, and employing efficient purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
2-(7-hydroxy-2-oxo-2H-chromen-3-yl)-3,4-dihydroquinazolin-4-one can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.
Reduction: The carbonyl groups can be reduced to alcohols.
Substitution: The aromatic rings can undergo electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used under acidic or basic conditions.
Reduction: Sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are commonly used reducing agents.
Substitution: Halogenating agents like bromine (Br2) or chlorinating agents like thionyl chloride (SOCl2) can be used for electrophilic substitution.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxyl group can yield a quinone derivative, while reduction of the carbonyl groups can produce dihydroxy derivatives.
Scientific Research Applications
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: For its potential as an enzyme inhibitor or as a fluorescent probe for biological imaging.
Medicine: Investigated for its anticancer, anti-inflammatory, and antimicrobial properties.
Industry: Used in the development of new materials with specific optical or electronic properties.
Mechanism of Action
The mechanism of action of 2-(7-hydroxy-2-oxo-2H-chromen-3-yl)-3,4-dihydroquinazolin-4-one involves its interaction with various molecular targets. For instance, it can inhibit enzymes by binding to their active sites, thereby blocking substrate access. The compound’s structure allows it to interact with multiple pathways, including those involved in cell signaling and metabolism .
Comparison with Similar Compounds
Similar Compounds
7-hydroxy-2-oxo-2H-chromen-3-yl derivatives: These compounds share the coumarin core structure and exhibit similar biological activities.
3,4-dihydroquinazolin-4-one derivatives: These compounds share the quinazoline core and are known for their pharmacological properties.
Uniqueness
What sets 2-(7-hydroxy-2-oxo-2H-chromen-3-yl)-3,4-dihydroquinazolin-4-one apart is its hybrid structure, which combines the properties of both coumarins and quinazolines. This unique combination enhances its potential for diverse applications, making it a valuable compound for further research and development .
Properties
IUPAC Name |
2-(7-hydroxy-2-oxochromen-3-yl)-4aH-quinazolin-4-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.08.13) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H10N2O4/c20-10-6-5-9-7-12(17(22)23-14(9)8-10)15-18-13-4-2-1-3-11(13)16(21)19-15/h1-8,11,20H |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.08.13) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UOYJJHFDSUYIEQ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.08.13) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2C(=NC(=NC2=O)C3=CC4=C(C=C(C=C4)O)OC3=O)C=C1 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.08.13) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H10N2O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.08.13) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
306.27 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.08.13) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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